3-(2,4,5-trimethylphenyl)prop-2-enal

Description

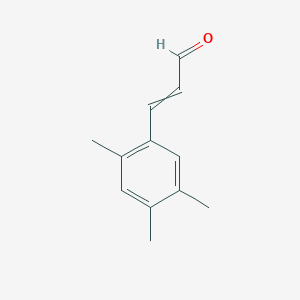

3-(2,4,5-Trimethylphenyl)prop-2-enal is a cinnamaldehyde derivative characterized by a propenal (α,β-unsaturated aldehyde) backbone attached to a 2,4,5-trimethylphenyl group. Its IUPAC name is (E)-3-(2,4,5-trimethylphenyl)prop-2-enal, and it belongs to the class of aromatic aldehydes. The compound’s structure features three methyl substituents on the benzene ring at positions 2, 4, and 5, which influence its steric and electronic properties.

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(2,4,5-trimethylphenyl)prop-2-enal |

InChI |

InChI=1S/C12H14O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-8H,1-3H3 |

InChI Key |

KUCMZYOWUZPWNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=CC=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trimethylphenyl)prop-2-enal typically involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with acetaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions usually include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trimethylphenyl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Sodium borohydride in methanol, room temperature.

Substitution: Bromine in acetic acid, room temperature.

Major Products Formed

Oxidation: 3-(2,4,5-Trimethylphenyl)propanoic acid

Reduction: 3-(2,4,5-Trimethylphenyl)propan-2-ol

Substitution: 3-(2,4,5-Trimethylphenyl)-4-bromoprop-2-enal

Scientific Research Applications

3-(2,4,5-Trimethylphenyl)prop-2-enal has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type Variations

Ortho-Substituted Derivatives

- 3-(2-Methoxyphenyl)prop-2-enal (Cassia stearoptene) and 3-(2-hydroxyphenyl)prop-2-enal: These compounds have substituents (methoxy or hydroxyl groups) in the ortho position. For example, ortho-methoxy groups are associated with enhanced stability in essential oils . Key Difference: The target compound’s methyl groups (non-polar) contrast with the polar methoxy/hydroxy substituents, suggesting higher lipophilicity and possibly different pharmacokinetic behavior.

Para-Substituted Derivatives

- 3-(4-Methoxyphenyl)prop-2-enal: This analog has a methoxy group in the para position and demonstrates notable anticancer and anti-inflammatory activities . Para-substitution allows for planar molecular conformations, facilitating interactions with biological targets like enzymes or receptors. Key Difference: The para-methoxy group’s electron-donating effect may enhance resonance stabilization compared to the target compound’s methyl groups, which are weaker electron donors.

Functional Group Modifications

Carboxylic Acid Derivative

- (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic Acid: Replacing the aldehyde group with a carboxylic acid introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.84) .

Ester Derivative

- Methyl 3-(2,4,5-Trimethylphenyl)acrylate :

The esterification of the carboxylic acid derivative reduces polarity and reactivity, making it more suitable for applications in organic synthesis or as a fragrance precursor .

Hydrocarbon Analog

Isomerism and Stereochemical Effects

- (Z)-3-(2,4,5-Trimethoxyphenyl)prop-2-enal :

The Z-isomer of a trimethoxyphenyl analog has been isolated from plant sources, highlighting the role of stereochemistry in natural product biosynthesis. The E/Z isomerism affects molecular geometry, dipole moments, and interactions with chiral biological receptors .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity: Methoxy- and hydroxy-substituted analogs exhibit pronounced anti-inflammatory and anticancer properties, suggesting that electron-donating groups enhance bioactivity . The target compound’s methyl groups may favor membrane permeability but require validation in pharmacological studies.

- Synthetic Utility : Ester and carboxylic acid derivatives are versatile intermediates in organic synthesis, while the hydrocarbon analog (1-propene) could serve in materials science .

- Natural Occurrence : The Z-isomer of a trimethoxyphenyl analog has been identified in herbs and spices, underscoring the importance of stereochemistry in natural product isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.